2-Ethyl-7,8-difluoro-2H-benzo[b][1,4]oxazin-3(4H)-one
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Overview
Description
2-Ethyl-7,8-difluoro-2H-benzo[b][1,4]oxazin-3(4H)-one is a heterocyclic compound that belongs to the class of oxazines This compound is characterized by the presence of a benzene ring fused to an oxazine ring, with ethyl and difluoro substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-7,8-difluoro-2H-benzo[b][1,4]oxazin-3(4H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-ethylphenol and 2,3-difluoronitrobenzene.
Nucleophilic Substitution: The first step involves a nucleophilic substitution reaction where 2-ethylphenol reacts with 2,3-difluoronitrobenzene in the presence of a base like potassium carbonate to form an intermediate.
Cyclization: The intermediate undergoes cyclization in the presence of a suitable catalyst, such as palladium on carbon, to form the oxazine ring.
Reduction: The nitro group is reduced to an amine using a reducing agent like hydrogen gas in the presence of a palladium catalyst.
Final Product: The final product, this compound, is obtained after purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to ensure efficient mixing and reaction control.
Optimization of Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.
Purification: Employing advanced purification techniques like high-performance liquid chromatography (HPLC) to achieve high purity levels suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-7,8-difluoro-2H-benzo[b][1,4]oxazin-3(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles like amines or thiols replace the fluorine atoms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with palladium catalyst.
Nucleophiles: Amines, thiols, alcohols.
Major Products Formed
Oxidation Products: Corresponding oxides and hydroxyl derivatives.
Reduction Products: Amines and alcohols.
Substitution Products: Amino and thiol derivatives.
Scientific Research Applications
2-Ethyl-7,8-difluoro-2H-benzo[b][1,4]oxazin-3(4H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Ethyl-7,8-difluoro-2H-benzo[b][1,4]oxazin-3(4H)-one involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects.
Pathways Involved: It may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist.
Biological Effects: These interactions lead to various biological effects, such as antimicrobial activity or inhibition of cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-7,8-dichloro-2H-benzo[b][1,4]oxazin-3(4H)-one: Similar structure but with chlorine substituents instead of fluorine.
2-Ethyl-7,8-dibromo-2H-benzo[b][1,4]oxazin-3(4H)-one: Similar structure but with bromine substituents instead of fluorine.
2-Ethyl-7,8-diiodo-2H-benzo[b][1,4]oxazin-3(4H)-one: Similar structure but with iodine substituents instead of fluorine.
Uniqueness
Fluorine Substituents: The presence of fluorine atoms imparts unique chemical properties, such as increased electronegativity and stability, compared to other halogen-substituted analogs.
Biological Activity: The fluorine substituents may enhance the compound’s biological activity, making it more effective in certain applications.
Properties
Molecular Formula |
C10H9F2NO2 |
---|---|
Molecular Weight |
213.18 g/mol |
IUPAC Name |
2-ethyl-7,8-difluoro-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C10H9F2NO2/c1-2-7-10(14)13-6-4-3-5(11)8(12)9(6)15-7/h3-4,7H,2H2,1H3,(H,13,14) |
InChI Key |
ARUIXYVBHOEKMB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)NC2=C(O1)C(=C(C=C2)F)F |
Origin of Product |
United States |
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